molecular formula C18H16BrN3O2 B12158796 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide

Cat. No.: B12158796
M. Wt: 386.2 g/mol
InChI Key: JQQXVTABSJLCSQ-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide: is a chemical compound with the following molecular formula:

C8H8BrNO\text{C}_8\text{H}_8\text{BrNO}C8​H8​BrNO

. It falls under the class of indole derivatives and exhibits interesting biological properties .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring system. The reaction typically proceeds as follows:

    Cyclohexanone Derivative Formation: Start with an optically active cyclohexanone derivative.

    Reaction with Phenylhydrazine: React the cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst under reflux in methanol (MeOH).

Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key step in large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Major Products:: The major products formed from these reactions include various derivatives of the parent compound, each with distinct properties.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
  • Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties against a variety of pathogens. This compound may enhance the effectiveness of existing antibiotics or serve as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways by indole derivatives suggests that this compound could be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Formation of Indole Core : Utilizing methods such as Fischer indole synthesis.
  • Acetylation : Introducing the acetylamino group using acetic anhydride.
  • Coupling Reaction : Coupling with bromophenyl using coupling reagents like EDCI.

The mechanism of action involves interactions with specific molecular targets, potentially modulating signaling pathways related to cell proliferation and apoptosis .

Anticancer Studies

A study investigated the effects of various indole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties demonstrated that this class of compounds exhibited activity against resistant strains of bacteria. The study highlighted that indole derivatives could act synergistically with existing antibiotics, enhancing their efficacy against pathogenic microorganisms .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related indole derivatives and highlight the uniqueness of this particular compound.

Biological Activity

The compound has a molecular formula of C18H16BrN3O2 and a molecular weight of 386.2 g/mol . Its structure contains an indole ring, a bromophenyl group, and an acetylamino moiety, which contribute to its chemical properties and potential biological activities.

Antimicrobial Activity

Indole derivatives have shown promising antimicrobial properties. A study on benzotriazole derivatives, which share structural similarities with our compound of interest, demonstrated mild to moderate antibacterial and antifungal activity . The presence of the indole ring and bromophenyl group in 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide suggests it may possess similar antimicrobial properties.

Antifungal Potential

Research on structurally related compounds has shown antifungal activity against Candida and Aspergillus species. For instance, some benzotriazole derivatives exhibited potent antifungal activity with MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans . The presence of small hydrophobic groups and electron-withdrawing substituents enhanced antimycotic activity in these compounds.

Cytotoxicity Profile

Studies on similar indole derivatives have shown favorable cytotoxicity profiles. For example, a series of aminothiazole derivatives demonstrated low cytotoxicity when tested on A549 human pulmonary endothelial cells . While specific data for this compound is not available, its structural similarities suggest it may also have a low cytotoxicity profile.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

  • Indole Ring: Known to contribute to various biological activities, including antimicrobial properties.
  • Bromophenyl Group: May enhance biological activity, as seen in other halogenated compounds .
  • Acetylamino Moiety: Could play a role in modulating the compound's interactions with biological targets.

Future Research Directions

To fully elucidate the biological activity of this compound, further research is needed:

  • Specific antimicrobial assays against a range of bacterial and fungal strains.
  • Cytotoxicity studies on various cell lines to establish its safety profile.
  • Investigation of potential antiviral activities, given the promising results of related compounds .
  • Structure-activity relationship studies to optimize its biological properties.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-16-6-3-7-17-15(16)8-9-22(17)11-18(24)21-14-5-2-4-13(19)10-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

JQQXVTABSJLCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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